Rhenium sulfide (ReS2)

Catalog No.
S600025
CAS No.
12038-63-0
M.F
ReS2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhenium sulfide (ReS2)

CAS Number

12038-63-0

Product Name

Rhenium sulfide (ReS2)

IUPAC Name

bis(sulfanylidene)rhenium

Molecular Formula

ReS2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/Re.2S

InChI Key

USWJSZNKYVUTIE-UHFFFAOYSA-N

SMILES

S=[Re]=S

Synonyms

(188Re)rhenium sulfide, ReS2, rhenium heptasulfide, rhenium heptasulfide colloid, rhenium sulfide, rhenium-186 heptasulfide

Canonical SMILES

S=[Re]=S

Rhenium sulfide (ReS2, CAS 12038-63-0) is a specialized transition metal dichalcogenide (TMDC) characterized by a distorted 1T triclinic crystal structure. Unlike highly symmetric TMDCs, ReS2 features Peierls distortions that cause rhenium atoms to dimerize into diamond-shaped chains, resulting in extremely weak interlayer van der Waals coupling and pronounced in-plane structural anisotropy[1]. For procurement and material selection, this structural deviation provides a critical advantage: bulk ReS2 behaves electronically and optically like a monolayer, maintaining a direct bandgap without the need for complex exfoliation processes[1]. This intrinsic decoupling, combined with its native basal-plane active sites, makes ReS2 a highly processable candidate for polarization sensors, electrocatalysis, and energy storage formulations.

When evaluating TMDCs for optoelectronic or catalytic procurement, generic substitution of ReS2 with industry-standard molybdenum disulfide (MoS2) or tungsten disulfide (WS2) frequently fails due to fundamental crystallographic limitations. Standard TMDCs undergo a transition from a direct bandgap in monolayer form to an indirect bandgap in bulk form, degrading their photoluminescence and optical absorption efficiency unless subjected to low-yield monolayer isolation [1]. Furthermore, the highly symmetric hexagonal lattices of MoS2 and WS2 are intrinsically isotropic, meaning they cannot detect polarized light without the application of external strain or complex nanophotonic patterning. Substituting ReS2 with these generic alternatives forces manufacturers to adopt complex downstream processing steps, negating the processability benefits of ReS2's native bulk direct bandgap and intrinsic linear dichroism [1].

Elimination of Monolayer Exfoliation Requirements via Bulk Direct Bandgap

In standard TMDC workflows, achieving efficient light emission requires isolating single layers. ReS2 bypasses this requirement by maintaining a direct bandgap independent of layer thickness. Density functional theory (DFT) and optical absorption measurements demonstrate that bulk ReS2 possesses a direct bandgap of ~1.35–1.55 eV, nearly identical to its monolayer form. In contrast, bulk MoS2 exhibits an indirect bandgap of 1.27 eV, requiring strict monolayer exfoliation to achieve its direct 1.8 eV transition[1]. This electronic decoupling in ReS2 eliminates the dependency on low-yield mechanical or chemical exfoliation steps.

Evidence DimensionBandgap nature and thickness dependence
Target Compound DataDirect bandgap (~1.35-1.55 eV) maintained in bulk form
Comparator Or BaselineBulk MoS2 (Indirect bandgap of 1.27 eV)
Quantified DifferenceReS2 retains direct-transition efficiency in bulk, whereas MoS2 loses it
ConditionsOptical absorption and DFT calculations on bulk vs. monolayer crystals

Enables the procurement and direct use of bulk or few-layer ReS2 for optoelectronic device manufacturing, reducing processing complexity compared to MoS2.

Ultra-Weak Interlayer Coupling for Enhanced Ion Intercalation

For energy storage applications, the interlayer van der Waals forces dictate the kinetics and stability of ion intercalation. ReS2 exhibits an exceptionally weak interlayer coupling energy of approximately 18 meV per unit cell. This is roughly 96% lower than the 460 meV per unit cell coupling energy found in conventional MoS2 [1]. The significantly shallower potential well in ReS2 facilitates deeper and more rapid diffusion of large ions (such as Li+ or Na+) into the interlayer spaces, while minimizing the destructive volume expansion that typically degrades standard TMDC anodes during prolonged cycling.

Evidence DimensionInterlayer coupling energy
Target Compound Data~18 meV per unit cell
Comparator Or BaselineMoS2 (~460 meV per unit cell)
Quantified Difference96% reduction in interlayer coupling energy for ReS2
ConditionsFirst-principles DFT calculations of total system energy as a function of interlayer separation

Provides a structurally robust precursor for advanced battery anode formulations by accommodating rapid ion insertion without severe mechanical degradation.

Intrinsic Structural Anisotropy for Polarization-Sensitive Devices

The distorted 1T triclinic structure of ReS2 features 1D chains of Re atoms, yielding strong in-plane optical and electrical anisotropy. When evaluated under 532 nm polarized laser illumination, suspended ReS2 photodetectors exhibit an intrinsic linear dichroic photocurrent ratio (Imax/Imin) of 1.4 to over 3.0, depending on the device architecture [1]. Standard 2H-MoS2, possessing a highly symmetric isotropic lattice, yields a polarization ratio of approximately 1.0 under identical un-strained conditions. This native anisotropy allows ReS2 to directly resolve polarized light vectors.

Evidence DimensionAnisotropic photocurrent ratio (Imax/Imin)
Target Compound Data1.4 to >3.0 (highly polarization-sensitive)
Comparator Or BaselineIsotropic MoS2 (~1.0, polarization-insensitive)
Quantified DifferenceReS2 provides native linear dichroism without external strain engineering
ConditionsScanning photocurrent mapping under 532 nm polarized light at room temperature

Allows optical engineers to procure a single material for polarization-encoded communication sensors, eliminating the need for complex sub-wavelength grating integration.

High-Density Basal Plane Active Sites for Electrocatalysis

In the formulation of electrocatalytic inks for the hydrogen evolution reaction (HER), the proportion of catalytically active surface area is a primary procurement metric. While pristine MoS2 is largely inert on its basal plane and relies almost exclusively on edge sites for HER activity, the low-symmetry 1T structure of ReS2 inherently activates both its edges and basal planes. Electrochemical evaluations demonstrate that ReS2 nanosheets can achieve a low overpotential of 99 mV at 10 mA/cm2 with a high electrochemical surface area, driven by intrinsic Re vacancies and basal-plane defects[1]. This eliminates the need for the aggressive defect-engineering steps required to activate MoS2 basal planes.

Evidence DimensionCatalytic active site distribution
Target Compound DataActive sites present on both edges and basal planes natively
Comparator Or BaselinePristine MoS2 (Active sites restricted to edges)
Quantified DifferenceReS2 provides a quantitatively higher density of usable active sites per microgram of pristine material
ConditionsElectrochemical HER testing of pristine nanosheets on carbon cloth substrates

Reduces catalyst synthesis costs by providing out-of-the-box basal plane activity, making it an efficient precursor for scalable water-splitting electrolyzer electrodes.

Scalable Optoelectronic Device Manufacturing

Because ReS2 retains a direct bandgap in its bulk and few-layer forms, it is a highly efficient procurement choice for scalable optoelectronics. Manufacturers can bypass the low-yield, highly variable monolayer exfoliation steps required for MoS2 or WS2, allowing for the direct integration of bulk ReS2 into photodetectors, LEDs, and photovoltaic cells with highly reproducible optical absorption profiles[1].

Polarization-Encoded Optical Sensors

ReS2 is structurally suited for next-generation optical communication and remote sensing hardware that relies on polarized light. Its intrinsic in-plane structural anisotropy yields a strong linear dichroic photoresponse natively, enabling the fabrication of polarization-sensitive photodetectors without the need to procure and integrate secondary polarizing filters or complex strain-inducing substrates[2].

High-Capacity Battery Anode Formulations

For advanced lithium-ion and sodium-ion battery applications, the ultra-weak interlayer coupling of ReS2 makes it a structurally advantageous active material compared to standard graphite or MoS2. The expanded, weakly bound interlayer spacing accommodates rapid, deep ion intercalation with minimal volume expansion, offering battery manufacturers a robust precursor for high-rate, long-cycle-life energy storage devices [1].

Pristine Electrocatalytic Inks for Water Splitting

In the production of hydrogen evolution reaction (HER) electrodes, ReS2 provides an immediate advantage due to its native basal-plane catalytic activity. Buyers formulating catalytic inks can utilize pristine ReS2 nanosheets to achieve high active-site densities without investing in the complex, secondary defect-engineering or doping processes strictly required to activate the inert basal planes of MoS2 [3].

Other CAS

12038-63-0

Wikipedia

Rhenium(IV) sulfide

General Manufacturing Information

Rhenium sulfide (ReS2): ACTIVE

Dates

Last modified: 08-15-2023

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